ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate
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Overview
Description
Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is a chemical compound with the molecular formula C7H13N3O3. It is used in various scientific research and synthetic applications. This compound is known for its unique structure, which includes an ester group and a hydrazono functional group, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of urea. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate involves its interaction with various molecular targets. The hydrazono group can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. The ester group allows for easy modification, enabling the compound to act as a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
Comparison
Ethyl 3-[(E)-2-(aminocarbonyl)hydrazono]butanoate is unique due to its hydrazono functional group, which imparts distinct reactivity compared to other esters. This makes it particularly valuable in synthetic applications where specific reactivity is required .
Properties
Molecular Formula |
C7H13N3O3 |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
ethyl (3E)-3-(carbamoylhydrazinylidene)butanoate |
InChI |
InChI=1S/C7H13N3O3/c1-3-13-6(11)4-5(2)9-10-7(8)12/h3-4H2,1-2H3,(H3,8,10,12)/b9-5+ |
InChI Key |
BSUHPUZHTUIERW-WEVVVXLNSA-N |
Isomeric SMILES |
CCOC(=O)C/C(=N/NC(=O)N)/C |
Canonical SMILES |
CCOC(=O)CC(=NNC(=O)N)C |
Origin of Product |
United States |
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